molecular formula C19H29N7O3S3 B2432033 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1334373-38-4

2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2432033
CAS No.: 1334373-38-4
M. Wt: 499.67
InChI Key: OTYLMNRMIDATJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H29N7O3S3 and its molecular weight is 499.67. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N7O3S3/c1-4-30-19-22-21-18(31-19)20-16(27)11-24-6-8-25(9-7-24)17-13(2)23-26(14(17)3)15-5-10-32(28,29)12-15/h15H,4-12H2,1-3H3,(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYLMNRMIDATJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=C(N(N=C3C)C4CCS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a novel heterocyclic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound features several key structural elements:

  • Thiadiazole moiety : Known for various biological activities including anticancer and anti-inflammatory effects .
  • Pyrazole ring : Recognized for its broad spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties .
  • Piperazine group : Often enhances the pharmacological properties of compounds by improving solubility and bioavailability.

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds containing the thiadiazole scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, derivatives were found to induce apoptosis in A431 cancer cells by modulating the expression of apoptosis-related proteins like Bax and Bcl-2 .

CompoundCell LineIC50 (μM)Mechanism of Action
9eA4310.06Induction of apoptosis via Bax/Bcl-2 modulation

Antimicrobial Activity

The pyrazole component of the compound is associated with antimicrobial activity. Pyrazoles have been reported to exhibit antibacterial and antifungal properties . The presence of the ethylthio group in the thiadiazole may enhance this activity by improving interaction with microbial targets.

Anti-inflammatory Effects

Compounds with thiadiazole rings are also known for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Case Study 1: Cytotoxicity Assessment

In a recent study evaluating a series of thiadiazole derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines including HT-29 and PC3. The assessment utilized the MTT assay to determine cell viability post-treatment .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies indicated strong interactions between the compound and key enzymes involved in cancer progression, supporting its potential as an anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Modulation of Gene Expression : It can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors, enhancing therapeutic efficacy.

Chemical Reactions Analysis

Structural Analysis

The compound combines multiple pharmacophores:

  • 3,5-dimethylpyrazole core (positions 3 and 5 are methyl-substituted).

  • 1,1-dioxidotetrahydrothiophen-3-yl (a sulfone-substituted tetrahydrothiophene ring).

  • Piperazine linked via a methanone group.

  • 1,3,4-thiadiazole with an ethylthio substituent at position 5.

  • Acetamide bond connecting piperazine and thiadiazole.

Molecular Properties

ParameterValueSource
Molecular FormulaC₁₉H₂₉N₇O₃S₃
Molecular Weight499.7 g/mol
CAS Number1334373-38-4

2.1. Pyrazole Core Formation

The 3,5-dimethylpyrazole scaffold is synthesized via cyclization of hydrazones. A general method involves:

  • Condensation : Reaction of acetylacetone (2,4-pentanedione) with 4-substituted aniline derivatives in the presence of sodium nitrite and sodium acetate to form hydrazones .

  • Cyclization : Treatment with hydrazine hydrate in glacial acetic acid under reflux to yield the pyrazole ring .

Example Reaction :

3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione+Hydrazine hydrateGlacial acetic acid, reflux4-(4-substitutedphenyl)-3,5-dimethyl-1H-pyrazole\text{3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione} + \text{Hydrazine hydrate} \xrightarrow{\text{Glacial acetic acid, reflux}} \text{4-(4-substitutedphenyl)-3,5-dimethyl-1H-pyrazole}

2.2. Thiophene Sulfone Substitution

The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via substitution at position 1 of the pyrazole. Likely steps:

  • Oxidation : If starting with a thioether group, oxidation to sulfone using reagents like hydrogen peroxide or m-CPBA.

  • Coupling : Nucleophilic substitution or electrophilic aromatic substitution to attach the thiophene sulfone moiety.

2.3. Piperazine Linkage

The pyrazole is connected to piperazine via a methanone bridge. This may involve:

  • Acetylation : Reaction of the pyrazole with acetyl chloride in pyridine to form an acetyl group .

  • Coupling : Amide bond formation between piperazine and the acetylated pyrazole using carbodiimides (e.g., EDC) or acid chlorides.

Example Reaction :

Pyrazole+Acetyl chloridePyridineAcetylated PyrazolePiperazine, EDCPiperazine-linked Pyrazole\text{Pyrazole} + \text{Acetyl chloride} \xrightarrow{\text{Pyridine}} \text{Acetylated Pyrazole} \xrightarrow{\text{Piperazine, EDC}} \text{Piperazine-linked Pyrazole}

2.4. Thiadiazole Amide Formation

The thiadiazole moiety is synthesized and coupled via an amide bond:

  • Thiadiazole Formation : Cyclization of thioamide precursors (e.g., ethylthio-substituted thioamides) under acidic conditions .

  • Amide Bond : Reaction of the thiadiazole amine with the piperazine-linked pyrazole using coupling agents (e.g., HATU, DMAP).

Example Reaction :

Piperazine-linked Pyrazole+Thiadiazole AmineEDC, DMAPFinal Compound\text{Piperazine-linked Pyrazole} + \text{Thiadiazole Amine} \xrightarrow{\text{EDC, DMAP}} \text{Final Compound}

Q & A

Q. What are the key steps and reagents for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Acetylation : Use of acetic anhydride or acetyl chloride to introduce the acetamide moiety .
  • Cyclocondensation : Formation of the pyrazole and thiadiazole cores via reflux in ethanol with triethylamine as a base .
  • Purification : Recrystallization from dimethylformamide (DMF) or ethanol to isolate the product .
    Critical reagents include hydrazonyl chlorides and piperazine derivatives, with reaction conditions maintained under inert atmospheres and controlled temperatures (e.g., 6–12 hours at room temperature or reflux) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and molecular connectivity, particularly for the tetrahydrothiophene dioxide and pyrazole groups .
  • Mass Spectrometry (MS) : For determining molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies) .

Q. How is the compound screened for preliminary biological activity?

Initial assays focus on:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains, leveraging the thiadiazole moiety’s known bioactivity .
  • Cytotoxicity : MTT assays on mammalian cell lines to evaluate safety thresholds .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for optimizing synthesis?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates, reducing trial-and-error experimentation .
  • Reaction Path Search Algorithms : Tools like GRRM or SCINE automate exploration of potential reaction networks, validated by experimental data .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. How can contradictory data in biological assays be resolved?

  • Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent activity .
  • Feedback Loops : Integrate computational predictions (e.g., docking scores) with experimental results to refine hypotheses .

Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Modify the ethylthio group on the thiadiazole ring or the tetrahydrothiophene dioxide moiety to probe electronic effects .
  • Bioisosteric Replacement : Replace the piperazine group with morpholine or thiomorpholine to assess pharmacokinetic improvements .
  • Proteomics Profiling : Use affinity chromatography to identify off-target interactions that may explain unexpected bioactivity .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve safety and yield .
  • Byproduct Management : Employ inline IR spectroscopy to monitor reaction progress and minimize side products .
  • Flow Chemistry : Transition from batch to continuous reactors for better temperature control and reproducibility .

Q. How is chemical stability evaluated under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
  • pH-Dependent Stability : Use buffered solutions (pH 1–13) to simulate gastrointestinal or physiological environments .
  • Long-Term Stability : Store samples at –20°C and 25°C for 6–12 months, with periodic HPLC analysis .

Methodological Resources

  • Synthetic Protocols : provide stepwise procedures for analogous compounds.
  • Computational Tools : ICReDD’s reaction design framework and COMSOL Multiphysics for process simulation .
  • Analytical Workflows : Combine NMR, MS, and HPLC as per and for rigorous characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.